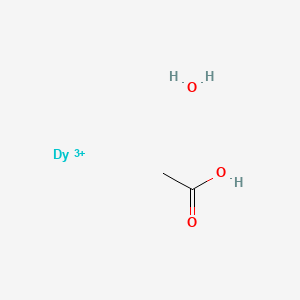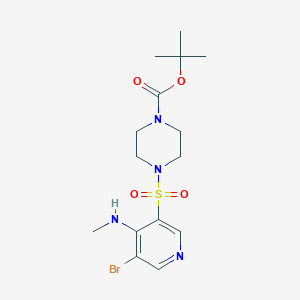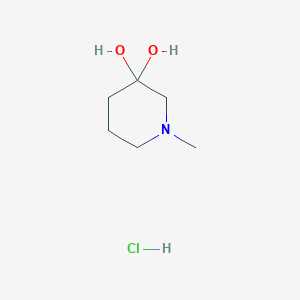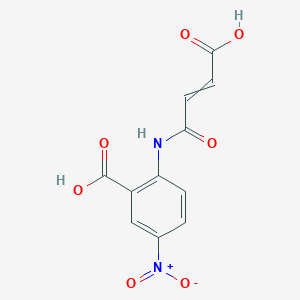
Nickel(2+);2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2,2,2-trifluoro-, nickel(2+) salt (2:1) is a chemical compound with the molecular formula C4F6NiO4. It is a nickel salt of trifluoroacetic acid, where two molecules of trifluoroacetic acid are coordinated to a nickel ion. This compound is known for its unique properties due to the presence of both nickel and trifluoroacetic acid moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2,2-trifluoro-, nickel(2+) salt (2:1) typically involves the reaction of nickel(II) oxide or nickel(II) hydroxide with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the complete formation of the nickel salt. The general reaction can be represented as follows:
NiO+2CF3COOH→Ni(CF3COO)2+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of nickel(II) carbonate as a starting material. The carbonate is reacted with trifluoroacetic acid in a similar manner to the laboratory synthesis. The reaction is typically conducted in large reactors with precise control over temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2,2,2-trifluoro-, nickel(2+) salt (2:1) can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoroacetate ligands can be replaced by other ligands in coordination chemistry.
Redox Reactions: The nickel ion can participate in redox reactions, changing its oxidation state.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve the use of ligands such as phosphines or amines under mild conditions.
Redox Reactions: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield nickel complexes with different ligands, while redox reactions can result in the formation of nickel(III) or nickel(0) species.
Scientific Research Applications
Acetic acid, 2,2,2-trifluoro-, nickel(2+) salt (2:1) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Material Science: The compound is employed in the synthesis of nickel-containing materials with unique electronic and magnetic properties.
Analytical Chemistry: It serves as a reagent in the analysis of nickel and trifluoroacetate ions.
Mechanism of Action
The mechanism by which acetic acid, 2,2,2-trifluoro-, nickel(2+) salt (2:1) exerts its effects is primarily through its ability to coordinate with other molecules and ions. The nickel ion acts as a central metal atom, forming coordination complexes with various ligands. This coordination ability is crucial in catalysis and material synthesis, where the nickel center facilitates chemical transformations and the formation of new materials.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 2,2,2-trifluoro-, copper(1+) salt (2:1)
- Acetic acid, 2,2,2-trifluoro-, potassium salt (1:1)
- Acetic acid, 2,2,2-trifluoro-, silver(1+) salt (2:1)
Comparison
Compared to these similar compounds, acetic acid, 2,2,2-trifluoro-, nickel(2+) salt (2:1) is unique due to the presence of the nickel ion, which imparts distinct catalytic and electronic properties. For instance, the copper and silver salts may exhibit different reactivity and stability profiles, making the nickel salt more suitable for specific applications in catalysis and material science.
Properties
Molecular Formula |
C4H2F6NiO4+2 |
|---|---|
Molecular Weight |
286.74 g/mol |
IUPAC Name |
nickel(2+);2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/2C2HF3O2.Ni/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2 |
InChI Key |
VBLNFWKVZVKXPH-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid](/img/structure/B11816656.png)




![(2R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid](/img/structure/B11816681.png)

![2-Oxa-7-azaspiro[3.5]nonan-3-yl 2,2,2-trifluoroacetate](/img/structure/B11816696.png)

